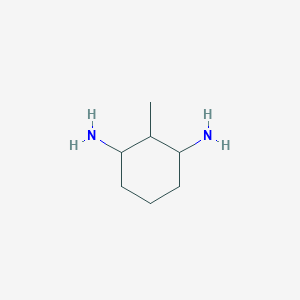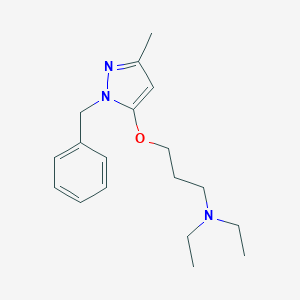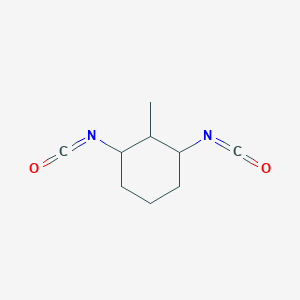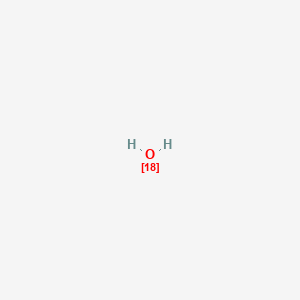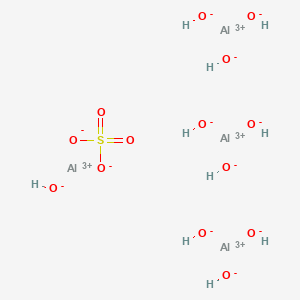
Tetraaluminium decahydroxide sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraaluminium decahydroxide sulphate, also known as TADS, is a chemical compound with the molecular formula Al4(SO4)(OH)10. TADS is a white, crystalline powder that is commonly used in the field of chemistry for its unique properties. This compound has gained attention in recent years due to its potential applications in various areas of scientific research.
Wirkmechanismus
Tetraaluminium decahydroxide sulphate works by forming a complex with the molecules it comes in contact with. This complexation process can alter the properties of the molecules, leading to changes in their behavior. Tetraaluminium decahydroxide sulphate is also known to have a high affinity for certain proteins and enzymes, which can lead to changes in their activity.
Biochemische Und Physiologische Effekte
Tetraaluminium decahydroxide sulphate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as the ability to inhibit certain enzymes. Tetraaluminium decahydroxide sulphate has also been studied for its potential to reduce inflammation and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Tetraaluminium decahydroxide sulphate is its ability to form stable complexes with other molecules. This makes it a useful tool in a variety of laboratory experiments, particularly those involving drug delivery and catalysis. However, Tetraaluminium decahydroxide sulphate is also known to be relatively insoluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of Tetraaluminium decahydroxide sulphate in scientific research. One area of interest is the development of new drug delivery systems that utilize Tetraaluminium decahydroxide sulphate as a carrier. Tetraaluminium decahydroxide sulphate may also have applications in the field of nanotechnology, due to its ability to form stable complexes with nanoparticles. Additionally, Tetraaluminium decahydroxide sulphate may be useful in the development of new catalysts for chemical reactions.
Synthesemethoden
Tetraaluminium decahydroxide sulphate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most commonly used method is the sol-gel synthesis, which involves the reaction of aluminum sulfate with sodium hydroxide to form a gel-like substance. This gel is then dried and calcined to produce Tetraaluminium decahydroxide sulphate.
Wissenschaftliche Forschungsanwendungen
Tetraaluminium decahydroxide sulphate has a wide range of applications in scientific research, including its use as a coagulant in water treatment, a catalyst in chemical reactions, and a flocculant in wastewater treatment. Tetraaluminium decahydroxide sulphate has also been studied for its potential use in drug delivery systems, due to its ability to bind to certain drugs and release them over time.
Eigenschaften
CAS-Nummer |
12428-64-7 |
|---|---|
Produktname |
Tetraaluminium decahydroxide sulphate |
Molekularformel |
Al4H10O14S |
Molekulargewicht |
374.07 g/mol |
IUPAC-Name |
tetraaluminum;decahydroxide;sulfate |
InChI |
InChI=1S/4Al.H2O4S.10H2O/c;;;;1-5(2,3)4;;;;;;;;;;/h;;;;(H2,1,2,3,4);10*1H2/q4*+3;;;;;;;;;;;/p-12 |
InChI-Schlüssel |
PHWYDKYLWYCEOI-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Andere CAS-Nummern |
12428-64-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



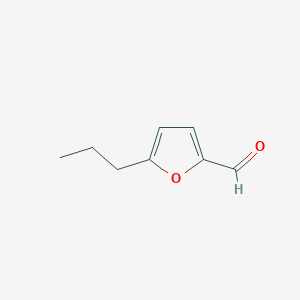
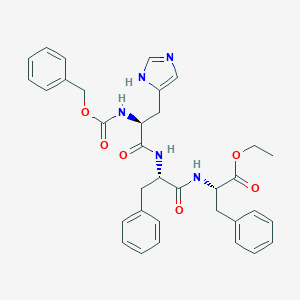
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

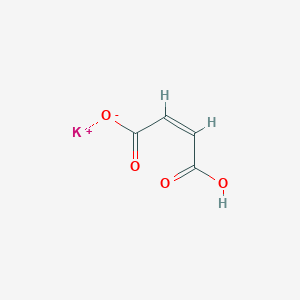
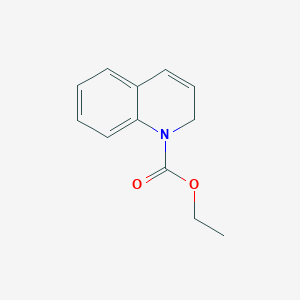
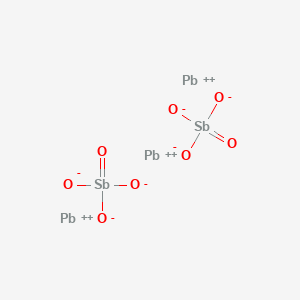
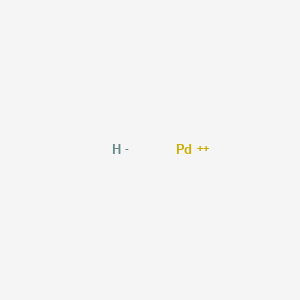
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

